molecular formula C12H10N2OS B13502763 [(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone

[(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone

Cat. No.: B13502763
M. Wt: 230.29 g/mol
InChI Key: WOFKQZVSMUJBFF-UHFFFAOYSA-N
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Description

(4-Methylpyrimidin-5-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H10N2OS. It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenylmethanone group attached via a sulfur atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrimidin-5-yl)sulfanylmethanone typically involves the reaction of 4-methylpyrimidine-5-thiol with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrimidin-5-yl)sulfanylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpyrimidin-5-yl)sulfanylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-5-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyrimidin-5-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (4-Methylpyrimidin-5-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(4-Methylpyrimidin-5-yl)sulfanylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyrimidine ring and a phenylmethanone group linked via a sulfur atom makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

S-(4-methylpyrimidin-5-yl) benzenecarbothioate

InChI

InChI=1S/C12H10N2OS/c1-9-11(7-13-8-14-9)16-12(15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WOFKQZVSMUJBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1SC(=O)C2=CC=CC=C2

Origin of Product

United States

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